8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The specific conditions and reagents used in the synthesis of this compound can vary, but typically involve the use of methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiomorpholine ring.
Scientific Research Applications
8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique structural features, such as the thiomorpholine ring and the methoxy group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-methoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C17H20N4O2S/c1-19-15-4-3-12(23-2)9-13(15)14-10-18-21(17(22)16(14)19)11-20-5-7-24-8-6-20/h3-4,9-10H,5-8,11H2,1-2H3 |
InChI Key |
KCKPYQOMADUABZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CN4CCSCC4 |
Origin of Product |
United States |
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